molecular formula C12H9Cl2NO2 B14417302 4-(4-Aminophenoxy)-2,5-dichlorophenol CAS No. 85559-58-6

4-(4-Aminophenoxy)-2,5-dichlorophenol

Cat. No.: B14417302
CAS No.: 85559-58-6
M. Wt: 270.11 g/mol
InChI Key: FXVZONRTROUUCI-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-2,5-dichlorophenol is an organic compound characterized by the presence of an aminophenoxy group and two chlorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)-2,5-dichlorophenol typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction (SNAr) of 4-nitrophenol with 2,5-dichlorophenol, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)-2,5-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, nitro compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Aminophenoxy)-2,5-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)-2,5-dichlorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol and chlorine groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar in structure but with methyl groups instead of chlorine atoms.

    4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains additional diethylamino and pyridine groups.

Uniqueness

The chlorine atoms enhance its electrophilic character, making it suitable for various substitution reactions .

Properties

CAS No.

85559-58-6

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-(4-aminophenoxy)-2,5-dichlorophenol

InChI

InChI=1S/C12H9Cl2NO2/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,16H,15H2

InChI Key

FXVZONRTROUUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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